molecular formula C26H19BrClNO B2594853 2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one CAS No. 1023478-06-9

2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one

Cat. No. B2594853
CAS RN: 1023478-06-9
M. Wt: 476.8
InChI Key: OQXSJOQECMUCBS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one, or 4-BPCP, is a small molecule that has been studied extensively in the scientific community. 4-BPCP is a member of the trihydroindolone family, which is a class of compounds that has been used in a wide range of applications, including medicinal, agricultural, and industrial. 4-BPCP has been found to have a variety of biological activities, such as anti-inflammatory, analgesic, and anti-cancer effects. Additionally, 4-BPCP has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer’s and Parkinson’s disease.

Scientific Research Applications

Crystal Structures and Molecular Interactions

Studies have detailed the synthesis and crystal structures of related compounds, highlighting the importance of halogen substituents and their role in molecular interactions. For example, research on compounds like (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and its bromo counterpart reveals the structural configuration and potential for intermolecular interactions facilitated by halogen atoms (Lastovickova, Scala, & Sausa, 2018). Such insights could be relevant for the design and development of new materials or pharmaceuticals, where molecular packing and interactions are crucial.

Antipathogenic Activity

Derivatives of halogenated compounds have been evaluated for their activity against various strains of pathogens, including yeasts and molds. A study assessing the antifungal potential of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against a range of pathogens indicates broad-spectrum in vitro activity, especially against Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004). This suggests that compounds like "2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one" could have potential applications in developing new antifungal agents.

Synthesis and Antibacterial Activity

The synthesis and structural analysis of compounds with similar halogen substituents have led to the discovery of new antibacterial agents. For instance, new thiourea derivatives have been synthesized and shown to possess significant antibacterial and antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Research in this direction could uncover the potential of "2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one" as a scaffold for developing novel antibacterial compounds.

Nonlinear Optical Properties

Investigations into the optical properties of halogen-substituted compounds have identified potential applications in the development of materials for optoelectronics. The study of linear, second, and third-order nonlinear optical properties of chalcone derivatives has demonstrated the significance of such compounds in semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019). This area of research could be particularly relevant for "2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one" in exploring its potential in electronic and photonic applications.

properties

IUPAC Name

2-(4-bromophenyl)-1-(3-chlorophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrClNO/c27-20-11-9-18(10-12-20)24-16-23-25(29(24)22-8-4-7-21(28)15-22)13-19(14-26(23)30)17-5-2-1-3-6-17/h1-12,15-16,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXSJOQECMUCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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